![molecular formula C22H26N4OS B2486309 N-(4-butylphenyl)-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide CAS No. 862105-52-0](/img/structure/B2486309.png)
N-(4-butylphenyl)-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related triazole derivatives often involves the condensation of triazole thiol with chloroacetamide derivatives in the presence of anhydrous potassium carbonate. The structure of these compounds is usually confirmed using spectroscopic methods such as H1NMR, MASS Spectra, IR Spectra, and Elemental Analysis. These methods ensure the accurate identification of the synthesized compounds, providing a foundation for further analysis and applications (MahyavanshiJyotindra et al., 2011).
Molecular Structure Analysis
Molecular structure analysis of acetamide derivatives, including triazole compounds, is critical for understanding their chemical behavior and biological activity. Techniques such as X-ray crystallography provide insights into the molecular geometry, including the orientation of the triazole ring relative to the phenyl groups and the presence of intramolecular and intermolecular hydrogen bonds that stabilize the molecule's conformation.
Chemical Reactions and Properties
The chemical reactions of acetamide derivatives often involve interactions with various reagents to form new compounds with potential antimicrobial and antiviral activities. The reactivity of these compounds is influenced by the presence of the triazole ring and the sulfanyl group, which can undergo various chemical transformations, leading to the synthesis of compounds with diverse biological activities.
Physical Properties Analysis
The physical properties of "N-(4-butylphenyl)-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide" and similar compounds, such as melting points and solubility, are determined using standard laboratory techniques. These properties are essential for the formulation and delivery of potential pharmaceutical applications.
Chemical Properties Analysis
The chemical properties, including the reactivity, stability, and interaction with biological targets, are crucial for determining the therapeutic potential of acetamide derivatives. Studies on these compounds often explore their ability to inhibit specific enzymes or receptors, providing insights into their mechanism of action and potential applications in treating various diseases.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Properties
A significant application of compounds similar to N-(4-butylphenyl)-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide is in antimicrobial research. Studies have shown that derivatives of this compound exhibit potent antimicrobial activities. For example, derivatives like N-{4-methyl-5-[4-(4-oxo-2-phenyl(1,3-thiazolidin-3-yl)]-5-sulfanyl(1,2,4-triazol-3-yl)-1,3-thiazol-2-yl }acetamide demonstrated antimicrobial activity against various pathogens, including Staphylococcus aureus, Escherichia coli, and Candida albicans (B. A. Baviskar et al., 2013).
Antiviral and Virucidal Properties
Another area of application is in antiviral research. Studies on 2-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide derivatives have revealed their potential in reducing viral replication of human adenovirus and ECHO-9 virus (M. Wujec et al., 2011).
Applications in Cancer Research
In the field of cancer research, derivatives of this compound have shown promise. For instance, 1,2,4-Triazole-3-thiol derivatives bearing the hydrazone moiety have been investigated for their effects on cancer cell migration and growth in melanoma, breast, and pancreatic cancer spheroids. Some synthesized compounds displayed notable cytotoxicity against these cancer cell lines, highlighting their potential as therapeutic agents (Aida Šermukšnytė et al., 2022).
Enzyme Inhibition Studies
Research has also been conducted on the inhibition of enzymes like cholinesterase by novel 1,2,4-triazole derivatives. These studies have shown moderate to good activities against acetylcholinesterase (AChE) and butyrylcholinestrase (BChE), suggesting potential applications in neurological disorders (N. Riaz et al., 2020).
Eigenschaften
IUPAC Name |
N-(4-butylphenyl)-2-[(4-ethyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4OS/c1-3-5-9-17-12-14-19(15-13-17)23-20(27)16-28-22-25-24-21(26(22)4-2)18-10-7-6-8-11-18/h6-8,10-15H,3-5,9,16H2,1-2H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWELPDRCQHNJCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2CC)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-butylphenyl)-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-N-[1-(2-Methoxyethyl)-6-oxopyridin-3-yl]-2-(4-methylphenyl)ethenesulfonamide](/img/structure/B2486227.png)
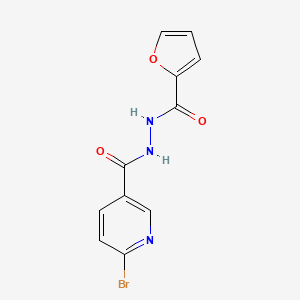
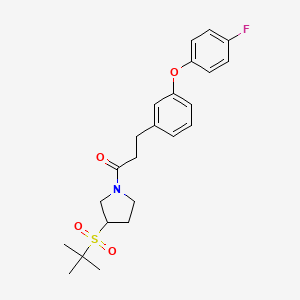
![N-isobutyl-2,8,10-trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine](/img/structure/B2486231.png)
![N-(2-methoxy-5-methylphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2486233.png)

![(3E)-3-{[(4-chlorophenyl)methoxy]imino}-2-[4-(3-fluoropropoxy)phenyl]propanenitrile](/img/structure/B2486237.png)
![3-[(5-Chloropyridin-2-yl)oxy]-8-methyl-8-azabicyclo[3.2.1]octane](/img/structure/B2486238.png)
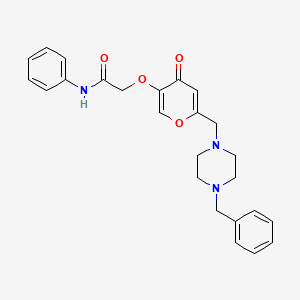
![5-((4-Benzylpiperazin-1-yl)(4-fluorophenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2486241.png)
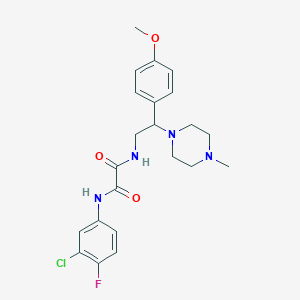
![2-[(4-Benzylpiperazin-1-yl)methyl]-5-(2-oxo-2-piperidin-1-ylethoxy)pyran-4-one](/img/structure/B2486243.png)
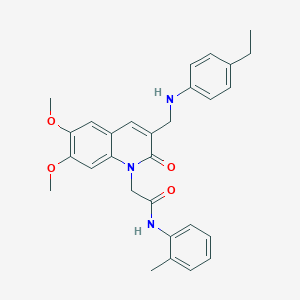
![2,3-dimethylpyrimido[1,2-a]benzimidazol-4(1H)-one](/img/structure/B2486249.png)